An In-depth Technical Guide to the Chemical Properties of 2-(tert-butylamino)ethyl methacrylate
An In-depth Technical Guide to the Chemical Properties of 2-(tert-butylamino)ethyl methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) is a functional monomer of significant interest in the fields of polymer chemistry, materials science, and drug delivery. Its unique molecular structure, featuring a polymerizable methacrylate group and a pH-responsive tertiary amine, imparts valuable properties to the polymers derived from it. This technical guide provides a comprehensive overview of the chemical properties of TBAEMA, including detailed experimental protocols for their determination and a summary of key quantitative data.
Core Chemical Properties of 2-(tert-butylamino)ethyl methacrylate
The chemical behavior of TBAEMA is dictated by its constituent functional groups: the methacrylate ester and the tertiary amino group. These groups influence its reactivity, solubility, and acid-base characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(tert-butylamino)ethyl methacrylate is presented in the table below. These values have been compiled from various sources and provide a quantitative basis for its handling, processing, and application.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉NO₂ | [1] |
| Molecular Weight | 185.26 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 0.914 g/mL at 25 °C | [2][3] |
| Boiling Point | 82 °C at 10 mmHg | [2][3] |
| Melting Point | < -70 °C | [4] |
| Flash Point | 71 °C (closed cup) | [3] |
| Refractive Index | n20/D 1.442 | [2][3] |
| Water Solubility | 18 g/L at 25 °C | [2] |
| pKa (Predicted) | 8.99 ± 0.10 | [2][5] |
| LogP (Predicted) | 2.12 at 20 °C | [2] |
| Vapor Pressure | 6 Pa at 20 °C | [2] |
Reactivity and Polymerization
The primary chemical reactivity of TBAEMA is centered around the double bond of the methacrylate group, which readily undergoes free-radical polymerization. This property is extensively utilized in the synthesis of a wide range of functional polymers.
Polymerization: TBAEMA can be polymerized using various techniques, including conventional free-radical polymerization, and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). ATRP is particularly valuable as it allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The resulting polymer, poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA), is known for its pH-responsive behavior, transitioning from a hydrophobic to a hydrophilic state upon protonation of the tertiary amine groups in acidic conditions.
Hydrolysis: The ester linkage in TBAEMA is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction cleaves the ester bond to yield methacrylic acid and 2-(tert-butylamino)ethanol. The rate of hydrolysis is influenced by pH and temperature.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and the alcohol. This process is generally irreversible.[6]
Experimental Protocols
This section outlines detailed methodologies for the determination of key chemical properties of 2-(tert-butylamino)ethyl methacrylate and for its synthesis and polymerization.
Determination of pKa by Potentiometric Titration
The pKa of the tertiary amine group in TBAEMA can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.
Materials:
-
2-(tert-butylamino)ethyl methacrylate (TBAEMA)
-
Hydrochloric acid (HCl), 0.1 M standard solution
-
Sodium hydroxide (NaOH), 0.1 M standard solution, carbonate-free
-
Potassium chloride (KCl)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a 0.01 M solution of TBAEMA in deionized water. Due to its limited water solubility, a co-solvent such as ethanol (B145695) may be used, and the apparent pKa will be determined.
-
To maintain a constant ionic strength, add KCl to the solution to a final concentration of 0.1 M.
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Acidify the solution to approximately pH 2 by adding 0.1 M HCl.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point, which corresponds to the midpoint of the steep rise in the titration curve. The equivalence point can be more accurately determined from the peak of the first derivative of the titration curve.
Determination of Water Solubility by the Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[2][3][4][5][7]
Materials:
-
2-(tert-butylamino)ethyl methacrylate (TBAEMA)
-
Deionized water (or other solvent of interest)
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC, or GC)
Procedure:
-
Add an excess amount of TBAEMA to a glass flask containing a known volume of deionized water. The excess solid/liquid ensures that a saturated solution is formed.
-
Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, allow the mixture to stand undisturbed at the same temperature to allow the undissolved TBAEMA to separate.
-
Carefully remove an aliquot of the supernatant (the saturated solution). To ensure no undissolved droplets are transferred, centrifugation of the aliquot can be performed.
-
Quantify the concentration of TBAEMA in the aliquot using a suitable and validated analytical method.
-
The determined concentration represents the solubility of TBAEMA in water at the specified temperature.
Synthesis of 2-(tert-butylamino)ethyl methacrylate via Transesterification
TBAEMA can be synthesized by the transesterification of methyl methacrylate with 2-(tert-butylamino)ethanol.[8]
Materials:
-
2-(tert-butylamino)ethanol
-
Methyl methacrylate (MMA)
-
Catalyst (e.g., zirconium acetylacetonate)
-
Polymerization inhibitor (e.g., 4-hydroxy-2,2,6,6-tetramethylpiperidinooxyl)
-
Reaction flask equipped with a distillation column and head
-
Heating mantle
-
Vacuum source
Procedure:
-
Charge the reaction flask with 2-(tert-butylamino)ethanol, an excess of methyl methacrylate, the catalyst, and the polymerization inhibitor.[8]
-
Heat the mixture to initiate the reaction. The methanol-MMA azeotrope will begin to distill.[8]
-
Continuously remove the azeotrope to drive the equilibrium towards the product side.[8]
-
Monitor the reaction progress by observing the temperature at the distillation head. An increase in temperature indicates the depletion of the lower-boiling azeotrope.
-
Once the reaction is complete, distill off the excess methyl methacrylate under reduced pressure.[8]
-
The remaining product is 2-(tert-butylamino)ethyl methacrylate, which can be further purified by vacuum distillation if necessary.
Polymerization of 2-(tert-butylamino)ethyl methacrylate by Atom Transfer Radical Polymerization (ATRP)
ATRP allows for the synthesis of well-defined poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA).
Materials:
-
2-(tert-butylamino)ethyl methacrylate (TBAEMA), purified by passing through a column of basic alumina (B75360) to remove the inhibitor.
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst (e.g., copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., toluene (B28343) or anisole)
-
Schlenk flask and line for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Thermostatically controlled oil bath
Procedure:
-
Add the catalyst (CuBr) and a magnetic stir bar to a Schlenk flask.
-
Seal the flask and deoxygenate by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
In a separate flask, prepare a solution of the monomer (TBAEMA), initiator, and ligand in the anhydrous solvent.
-
Deoxygenate this solution by bubbling with the inert gas for at least 30 minutes.
-
Using a cannula or a gas-tight syringe, transfer the deoxygenated monomer solution to the Schlenk flask containing the catalyst.
-
Place the flask in the preheated oil bath to start the polymerization.
-
At desired time intervals, take aliquots from the reaction mixture using a degassed syringe to monitor the monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by gel permeation chromatography).
-
To terminate the polymerization, open the flask to air, which will oxidize the copper catalyst and quench the reaction.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold hexanes or methanol) and dry under vacuum.
Visualizing Chemical Processes and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key logical and experimental workflows.
Caption: Workflow for the synthesis of 2-(tert-butylamino)ethyl methacrylate.
References
- 1. 2-(tert-Butylamino)ethyl methacrylate [webbook.nist.gov]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 6. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. DE10145228A1 - Synthesis of t-butylaminoethyl methacrylate by transesterification of the alcohol with MMA - Google Patents [patents.google.com]
